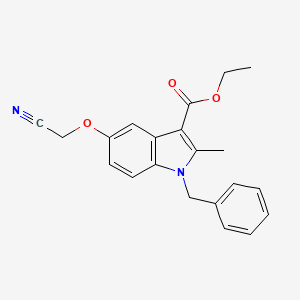![molecular formula C20H11Br2ClN2O2S2 B13378258 (5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378258.png)
(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolone core, substituted with bromine, chlorine, and sulfur-containing groups, making it a unique molecule for study and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the bromine, chlorine, and sulfur-containing substituents. Common reagents used in these reactions include bromine, chlorobenzene, and sulfur-containing compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine and chlorine atoms can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of specific substituents on biological activity. Its structure allows for the investigation of interactions with biological molecules, providing insights into the design of new drugs and therapeutic agents.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique properties make it a candidate for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of materials with enhanced performance in various applications, such as coatings, adhesives, and electronic components.
作用機序
The mechanism of action of (5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to specific biological effects. The pathways involved in these interactions depend on the specific substituents and their influence on the compound’s overall structure and reactivity.
類似化合物との比較
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A compound with similar sulfur-containing groups but different core structure.
Hydrogen Bromide (HBr): A simpler bromine-containing compound used in various chemical reactions.
Uniqueness
(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one is unique due to its combination of bromine, chlorine, and sulfur-containing substituents on a thiazolone core
特性
分子式 |
C20H11Br2ClN2O2S2 |
|---|---|
分子量 |
570.7 g/mol |
IUPAC名 |
(5Z)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H11Br2ClN2O2S2/c21-11-1-5-13(6-2-11)24-20-25-18(26)17(29-20)10-14-9-16(22)19(27-14)28-15-7-3-12(23)4-8-15/h1-10H,(H,24,25,26)/b17-10- |
InChIキー |
ALCMWRQADNWETA-YVLHZVERSA-N |
異性体SMILES |
C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)/S2)Br |
正規SMILES |
C1=CC(=CC=C1N=C2NC(=O)C(=CC3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13378176.png)

![(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378194.png)
![4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13378201.png)
![2-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378205.png)
![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378207.png)

![3-[[4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B13378220.png)
![(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378230.png)
![3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B13378240.png)

![(5Z)-2-(2,3-dichloroanilino)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378253.png)

![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B13378262.png)
